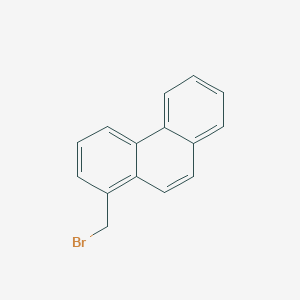
1-(Bromomethyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)phenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a phenanthrene core with a bromomethyl group attached to the first carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)phenanthrene can be synthesized through several methods. One common approach involves the bromination of phenanthrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)phenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form phenanthrene carboxaldehyde or phenanthrene carboxylic acid under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield phenanthrene methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Phenanthrene derivatives with various functional groups.
Oxidation: Phenanthrene carboxaldehyde, phenanthrene carboxylic acid.
Reduction: Phenanthrene methyl derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)phenanthrene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)phenanthrene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
9-Bromophenanthrene: Another brominated phenanthrene derivative with similar reactivity but different substitution patterns.
Phenanthrene: The parent compound without the bromomethyl group, less reactive in substitution reactions.
Anthracene: A related polycyclic aromatic hydrocarbon with different chemical properties and reactivity.
Uniqueness: 1-(Bromomethyl)phenanthrene is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other brominated phenanthrene derivatives and polycyclic aromatic hydrocarbons. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic organic chemistry and various research fields.
Propriétés
Formule moléculaire |
C15H11Br |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
1-(bromomethyl)phenanthrene |
InChI |
InChI=1S/C15H11Br/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-9H,10H2 |
Clé InChI |
YPCVUZDHOVMKTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


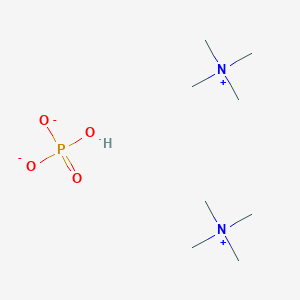
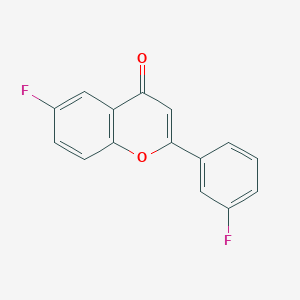
![N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14114706.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
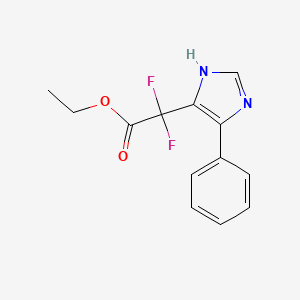
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)
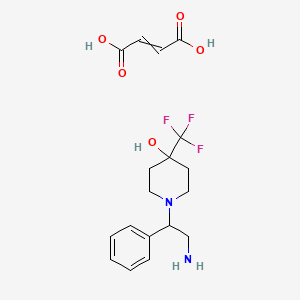
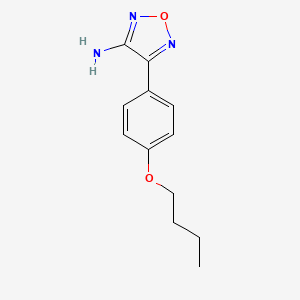
![(E)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine](/img/structure/B14114771.png)
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
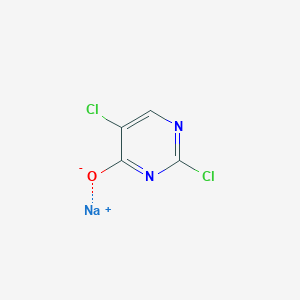
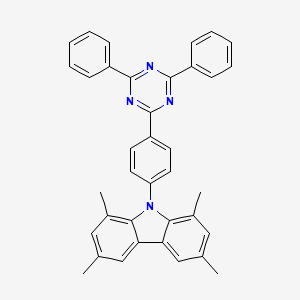
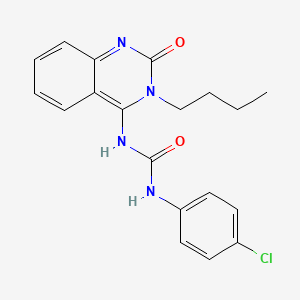
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)
